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molecular formula C15H16Cl2O2 B8448811 6,7-Dichloro-2-cyclopentyl-5-hydroxy-2-methylindan-1-one

6,7-Dichloro-2-cyclopentyl-5-hydroxy-2-methylindan-1-one

Cat. No. B8448811
M. Wt: 299.2 g/mol
InChI Key: NEGJEZLOXPYCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04465850

Procedure details

By following substantially the procedure in Example 8, Step B, but substituting for (+) 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one an equimolar quantity of (+) 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-1H-inden-1-one described therein, there is obtained (+) 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid which melts at 139°-139.5° C., [α]D25 +18.4° (C=5, ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10](Cl)=[C:9]2C(CC(C3CCCC3)(C)[C:8]2=[O:12])=CC=1O.[CH2:20]([C:24]1([CH:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH2:32][C:31]2[C:26](=[C:27]([Cl:35])[C:28]([Cl:34])=[C:29]([OH:33])[CH:30]=2)[C:25]1=[O:36])[CH2:21][CH2:22][CH3:23].C([OH:44])C>>[CH2:20]([C:24]1([CH:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH2:32][C:31]2[C:26](=[C:27]([Cl:35])[C:28]([Cl:34])=[C:29]([O:33][CH2:2][CH2:10][CH2:9][C:8]([OH:12])=[O:44])[CH:30]=2)[C:25]1=[O:36])[CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CC(C(C2=C1Cl)=O)(C)C1CCCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(C(C2=C(C(=C(C=C2C1)OCCCC(=O)O)Cl)Cl)=O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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